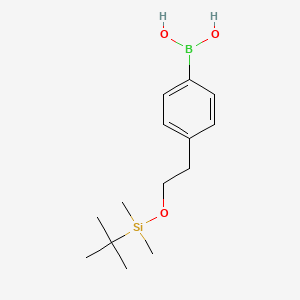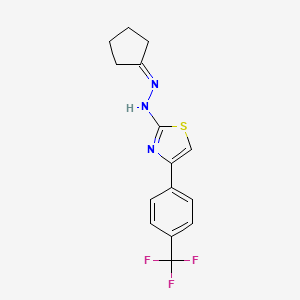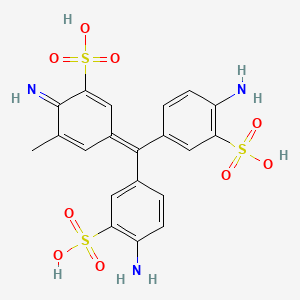
Acidal fuchsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Acidal fuchsine is synthesized through a series of chemical reactions involving the sulfonation of fuchsine . The process typically involves the following steps:
Sulfonation: Fuchsine is treated with sulfuric acid to introduce sulfonate groups.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the sodium salt of acid fuchsine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where fuchsine is continuously fed and reacted with sulfuric acid under controlled conditions . The product is then purified and neutralized to obtain the final dye.
化学反応の分析
Types of Reactions
Acidal fuchsine undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The sulfonate groups in this compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the sulfonate groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different sulfonated derivatives .
科学的研究の応用
Acidal fuchsine has a wide range of applications in scientific research:
Histology: It is extensively used in staining protocols to differentiate between muscle and collagen in tissue sections.
Microbiology: The dye is used to identify growing bacteria.
Optoelectronics: This compound is used in the development of organic semiconductors and photonic devices.
Chemistry: It serves as a pH indicator in various chemical analyses.
作用機序
The mechanism by which acidal fuchsine exerts its effects involves its ability to bind to specific molecular targets. In histology, the dye binds to proteins in muscle and collagen, allowing for their differentiation under a microscope . In optoelectronic applications, the dye’s molecular structure enables it to function as an organic semiconductor .
類似化合物との比較
Similar Compounds
New fuchsine: Another magenta dye used in similar staining applications.
Pararosanilin: A related compound used in microbiology for staining purposes.
Verhoeff’s Stain: Used in histology for staining elastic fibers.
Uniqueness
Acidal fuchsine is unique due to its specific sulfonate groups, which enhance its solubility and staining properties compared to other similar dyes . Its ability to function as an organic semiconductor also sets it apart from other dyes .
特性
CAS番号 |
19379-19-2 |
|---|---|
分子式 |
C20H19N3O9S3 |
分子量 |
541.6 g/mol |
IUPAC名 |
3-[bis(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonic acid |
InChI |
InChI=1S/C20H19N3O9S3/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChIキー |
FKDGKTNDRAXENR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)O)C=C(C1=N)S(=O)(=O)O |
物理的記述 |
Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



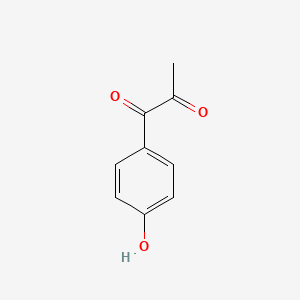
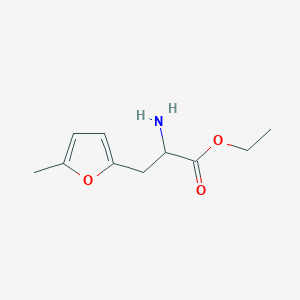

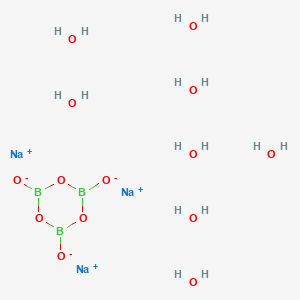
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
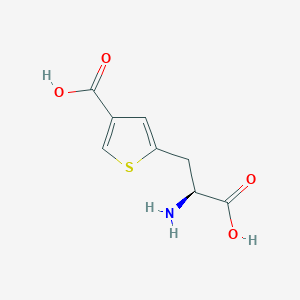
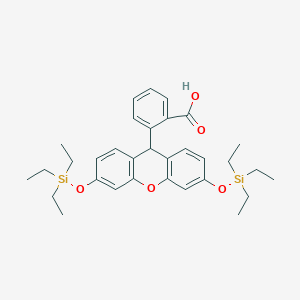
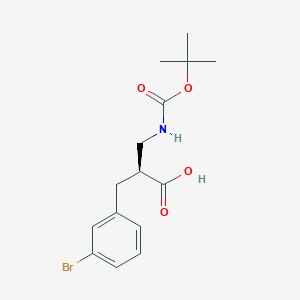
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)

![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
